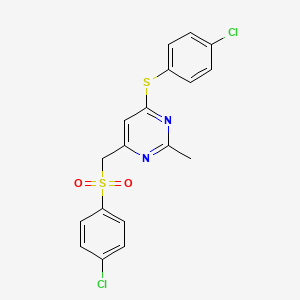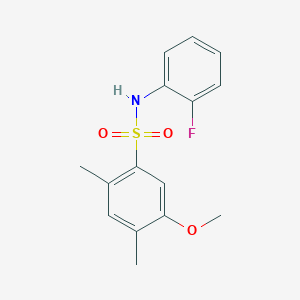
N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide, also known as FMeO-DADSO, is a sulfonamide compound that has been widely used in scientific research. It was first synthesized in 2005 by researchers at the University of California, Davis, and has since been studied for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The exact mechanism of action of N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. In Alzheimer's disease research, this compound has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. In diabetes research, this compound has been shown to activate AMP-activated protein kinase (AMPK), a signaling pathway that plays a role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce oxidative stress and inflammation in the brain. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity, as well as reduce inflammation and oxidative stress in the liver and adipose tissue.
Advantages and Limitations for Lab Experiments
N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has several advantages for lab experiments, including its high potency and specificity for its target enzymes and signaling pathways. It is also relatively easy and cost-effective to synthesize. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. It also requires further studies to determine its long-term safety and efficacy in human subjects.
Future Directions
There are several future directions for research on N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide, including:
1. Further studies on the mechanism of action of this compound in different diseases and cell types.
2. Development of more potent and selective analogs of this compound for therapeutic use.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound in animal models and human subjects.
4. Clinical trials to evaluate the safety and efficacy of this compound in different diseases.
5. Studies on the potential use of this compound as a tool compound for epigenetic and metabolic research.
Synthesis Methods
The synthesis of N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide involves several steps, starting with the reaction of 2,4-dimethylphenol and paraformaldehyde to form 2,4-dimethyl-5-methoxybenzyl alcohol. This is followed by the reaction of the alcohol with sulfuryl chloride to form 2,4-dimethyl-5-methoxybenzenesulfonyl chloride. The final step involves the reaction of the sulfonyl chloride with 2-fluoroaniline to form this compound.
Scientific Research Applications
N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been shown to have neuroprotective effects and improve cognitive function. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity.
properties
IUPAC Name |
N-(2-fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c1-10-8-11(2)15(9-14(10)20-3)21(18,19)17-13-7-5-4-6-12(13)16/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXDNTGCERQKPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorobenzyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2512491.png)
![3-[(Tert-butylcarbamoyl)amino]benzoic acid](/img/structure/B2512492.png)


![3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}propanoic acid](/img/structure/B2512495.png)
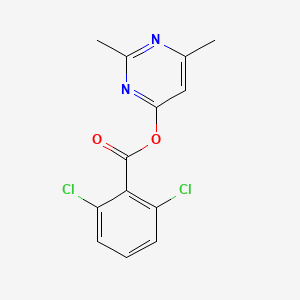

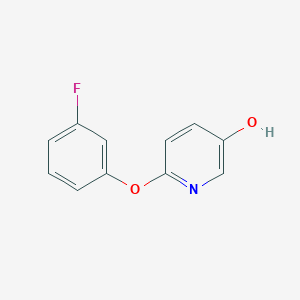


![Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2512508.png)
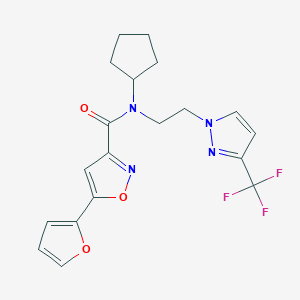
methanone](/img/structure/B2512512.png)
